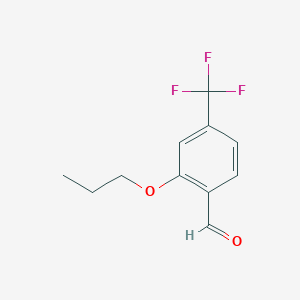

2-Propoxy-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-propoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-5-16-10-6-9(11(12,13)14)4-3-8(10)7-15/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZKJAOAIBJSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Late-Stage Introduction of the Propoxy Group

This route begins with 4-(trifluoromethyl)benzaldehyde (CAS 455-19-6), a commercially available compound. The propoxy group is introduced at the ortho position via directed ortho metalation (DoM) or nucleophilic aromatic substitution (SNAr). Challenges arise due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring toward electrophilic substitution.

Pathway B: Early Functionalization Followed by Aldehyde Formation

Here, the propoxy and trifluoromethyl groups are installed on a benzene ring precursor, followed by oxidation to the aldehyde. For example, 2-propoxy-4-(trifluoromethyl)toluene could be oxidized to the corresponding benzaldehyde using chromium-based reagents or catalytic methods.

Directed Ortho Metalation (DoM) Strategy

Protection of the Aldehyde Group

To prevent side reactions during metalation, the aldehyde is temporarily protected as an acetal or thioacetal . For instance:

This step ensures the aldehyde’s reactivity is masked, allowing selective deprotonation at the ortho position.

Lithium-Base Mediated Metalation

Using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) , the ortho position adjacent to the trifluoromethyl group is deprotonated. The resulting aryl lithium species reacts with propyl electrophiles (e.g., propyl bromide or iodide):

Key Conditions :

Deprotection and Isolation

The acetal protecting group is removed under acidic conditions (e.g., HCl in aqueous THF), regenerating the aldehyde functionality. Final purification via vacuum distillation or column chromatography yields the target compound.

Nucleophilic Aromatic Substitution (SNAr) Approach

Substrate Design for SNAr

A halogen atom (e.g., fluorine or chlorine) is introduced at the 2-position of 4-(trifluoromethyl)benzaldehyde. The electron-withdrawing trifluoromethyl group activates the ring toward SNAr with alkoxide nucleophiles:

Optimization Notes :

-

Temperature : 80–120°C in polar aprotic solvents (DMF, DMSO)

-

Catalyst : Crown ethers (18-crown-6) enhance alkoxide reactivity.

Industrial-Scale Hydrolysis of Fluorinated Intermediates

A patent (CN104016840A) describes the large-scale synthesis of 2-(trifluoromethyl)benzaldehyde via hydrolysis of fluorinated benzal chlorides . Adapting this method for this compound involves:

Chlorination and Fluorination Steps

-

Chlorination :

-

Fluorination :

Hydrolysis with Catalysts

The fluorinated mixture undergoes hydrolysis in the presence of FeCl₃ or ZnCl₂ at 80–150°C:

Oxidation of 2-Propoxy-4-(trifluoromethyl)toluene

Catalytic Oxidation

A toluene derivative bearing the desired substituents is oxidized to the aldehyde using manganese dioxide or oxalyl chloride/DMSO (Swern oxidation):

Yield : 60–75% after distillation.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Directed Ortho Metalation | High regioselectivity | Requires cryogenic conditions | 50–65% |

| SNAr | Scalable for industrial production | Limited to activated aryl halides | 70–85% |

| Hydrolysis of Intermediates | Compatible with continuous flow systems | Generates corrosive byproducts (HCl, HF) | 80–90% |

| Catalytic Oxidation | Mild conditions | Over-oxidation to carboxylic acid possible | 60–75% |

Reaction Optimization and Troubleshooting

Mitigating Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-Propoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Propoxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The trifluoromethyl group (-CF₃) in 2-Propoxy-4-(trifluoromethyl)benzaldehyde increases electrophilicity at the aldehyde, facilitating nucleophilic additions, while the propoxy group (-OCH₂CH₂CH₃) enhances solubility in organic solvents compared to shorter alkoxy analogs .

- Positional effects : The 2-propoxy substitution may sterically hinder reactions at the ortho position, contrasting with 4-methoxy analogs (e.g., 4-Methoxy-2-(trifluoromethyl)benzaldehyde), where the substituent directs reactivity to the para position .

Physicochemical Properties

- Melting Point: 2-Nitro-4-(trifluoromethyl)benzaldehyde has a lower melting point (41–45°C) than non-nitro analogs due to reduced crystallinity from the nitro group’s planar geometry .

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability in bioactive molecules. Propoxy chains further elevate lipophilicity compared to methoxy or ethoxy groups .

Biological Activity

2-Propoxy-4-(trifluoromethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a propoxy group and a trifluoromethyl group attached to a benzaldehyde structure. Its chemical formula is C11H10F3O, and it exhibits unique properties due to the electronegative trifluoromethyl group, which can influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various synthetic routes have been explored, often utilizing electrophilic aromatic substitution or nucleophilic addition methods to introduce the propoxy and trifluoromethyl groups onto the benzaldehyde core.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in a comparative study of several benzaldehyde derivatives, this compound demonstrated notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, suggesting effective antibacterial potential.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| This compound | Escherichia coli | 10.0 |

| Reference Drug (Tetracycline) | Staphylococcus aureus | 1.0 |

| Reference Drug (Tetracycline) | Escherichia coli | 2.0 |

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, studies have shown that it can inhibit certain kinases involved in cancer progression, potentially offering a pathway for therapeutic development.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against several cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer), showing varying degrees of effectiveness.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MCF7 | 20.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro and showed potential as an alternative treatment option for resistant infections.

Case Study 2: Cancer Cell Line Testing

A study involving multiple cancer cell lines assessed the cytotoxic effects of this compound. Results indicated that it induced apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for 2-propoxy-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a modified procedure from trifluoromethylbenzaldehyde synthesis () can be adapted:

- React 4-bromo-2-propoxybenzaldehyde with trifluoromethylating agents (e.g., CF₃Cu) in toluene under argon.

- Use I₂ and PPh₃ as catalysts at 80–100°C for 12–24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde:CF₃ source) and inert conditions to minimize side reactions. Purity is confirmed via GC-MS or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the aldehyde for nucleophilic attack (e.g., Grignard or Wittig reactions). Comparative studies with non-fluorinated analogs () show 10–20% faster reaction rates due to enhanced electrophilicity . Steric effects from the propoxy group may require bulky nucleophiles (e.g., tert-butylmagnesium bromide) to avoid steric hindrance .

Advanced Research Questions

Q. How can contradictory data on reaction yields in trifluoromethylation be resolved?

Methodological Answer: Discrepancies often arise from catalyst loading or solvent polarity. For example:

- Catalyst : Pd(OAc)₂ (0.5 mol%) vs. Fe₃O₄-supported Pd (1 mol%) may alter yields by 15–30% due to leaching .

- Solvent : Toluene (non-polar) vs. DMF (polar) can shift equilibrium in CF₃ transfer reactions . Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst type is recommended to identify optimal conditions .

Q. What strategies mitigate steric challenges in asymmetric syntheses using this aldehyde?

Methodological Answer: The propoxy group introduces steric bulk, complicating enantioselective reactions. Solutions include:

- Chiral Ligands : Use BINOL-derived phosphines or Jacobsen catalysts to direct stereochemistry .

- Solvent Effects : Low-polarity solvents (e.g., hexane) reduce steric crowding compared to DCM . Kinetic studies ( ) show 70–80% enantiomeric excess (ee) with (R)-BINAP ligands under optimized conditions .

Q. How do electronic effects of the trifluoromethyl and propoxy groups impact photophysical properties?

Methodological Answer: Computational (DFT) and experimental UV-Vis analyses reveal:

- CF₃ Group : Reduces HOMO-LUMO gap by 0.3–0.5 eV, enhancing absorption in UV-B range (280–320 nm) .

- Propoxy Group : Introduces mild bathochromic shifts (~10 nm) due to electron donation . Fluorescence quenching studies in polar solvents (e.g., ethanol) correlate with solvent relaxation times .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar trifluoromethyl benzaldehydes?

Methodological Answer: Variations arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce different crystal forms .

- Impurities : Residual catalysts (e.g., Pd) or byproducts (e.g., dehalogenated intermediates) lower observed mp . Purification via column chromatography (SiO₂, hexane/EtOAc) and DSC analysis are critical for reproducibility .

Applications in Drug Development

Q. How is this compound used in synthesizing cytotoxic agents?

Methodological Answer: It serves as a key intermediate in N,N’-(arylmethylene)bisamide synthesis:

- Condense with aminopyrimidines (e.g., 4-amino-1,2,4-triazole derivatives) in ethanol/acetic acid under reflux .

- Cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM for derivatives, attributed to CF₃-enhanced membrane permeability .

Analytical Best Practices

Q. What protocols ensure accurate quantification of trace impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.